REACTION_CXSMILES
|
F[C:2]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O.O.[NH2:21][NH2:22]>CCO>[N+:17]([C:14]1[CH:13]=[C:3]2[C:2](=[CH:16][CH:15]=1)[NH:22][N:21]=[C:4]2[NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O-:19])=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)NC2=CC=CC=C2)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
aryl hydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes, at which time LC-MS
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between EtOAc and saturated ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow foam
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in phosphorous oxychloride (5 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 90° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between EtOAc and saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |